Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-
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Overview
Description
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-: is a chemical compound with the molecular formula C12H16N2 It is a member of the aminoquinoline family, characterized by its hexahydro-cyclopentaquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- typically involves the following steps:
Formation of the Cyclopentaquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydro-cyclopentaquinoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Acetamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Shares the same core structure but lacks the acetamide group.
N-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-yl)acetamide: A closely related compound with similar properties.
Uniqueness
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its acetamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
125080-93-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-9(17)15-14-10-5-2-3-7-12(10)16-13-8-4-6-11(13)14/h2-8H2,1H3,(H,15,16,17) |
InChI Key |
JHNTWXAOTQSWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Origin of Product |
United States |
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